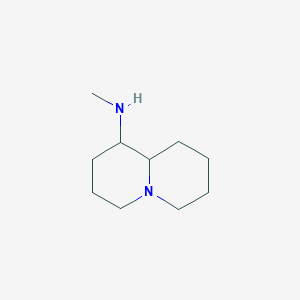
N-methyl-octahydro-1H-quinolizin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyloctahydro-1H-quinolizin-1-amine is an organic compound with the molecular formula C10H20N2 It is a derivative of quinolizidine, a bicyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyloctahydro-1H-quinolizin-1-amine typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and methylation.
Industrial Production Methods: In an industrial setting, the production of N-Methyloctahydro-1H-quinolizin-1-amine may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation reactors and efficient catalysts such as palladium on carbon (Pd/C) can enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Methyloctahydro-1H-quinolizin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylquinolizidine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, base catalysts such as sodium hydroxide.
Major Products:
Oxidation: N-methylquinolizidine N-oxide.
Reduction: Fully saturated amines.
Substitution: N-alkyl derivatives.
Scientific Research Applications
N-Methyloctahydro-1H-quinolizin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyloctahydro-1H-quinolizin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Quinolizidine: The parent compound of N-Methyloctahydro-1H-quinolizin-1-amine, lacking the methyl group.
N-Methylpiperidine: A structurally similar compound with a single ring instead of the bicyclic structure of quinolizidine.
N-Methylmorpholine: Another similar compound with an oxygen atom in the ring structure.
Uniqueness: N-Methyloctahydro-1H-quinolizin-1-amine is unique due to its bicyclic structure and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1423030-94-7 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-11-9-5-4-8-12-7-3-2-6-10(9)12/h9-11H,2-8H2,1H3 |
InChI Key |
HWLXBPBFWALHTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


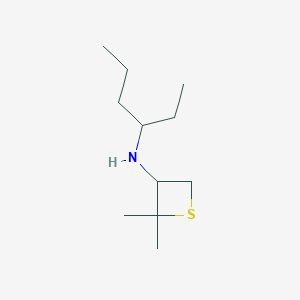
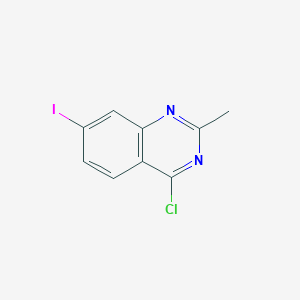

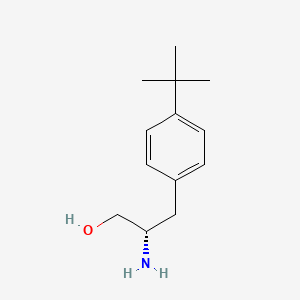
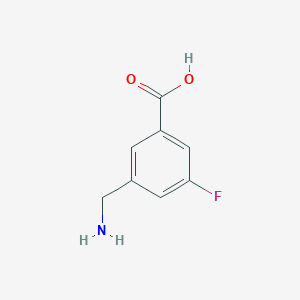
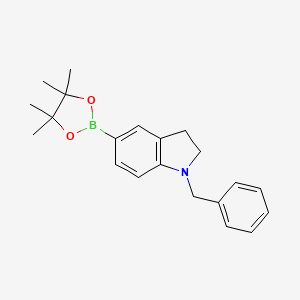

![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)

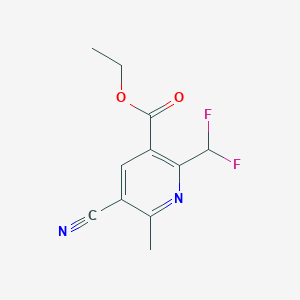

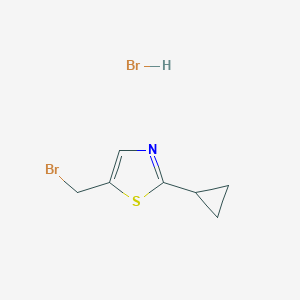
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)

